molecular formula C18H18N6O2S B14015709 2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde

2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde

Cat. No.: B14015709
M. Wt: 382.4 g/mol
InChI Key: CKMAOPDHHUABQR-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde is a complex organic compound featuring a unique structure that includes a thieno[2,3-C]pyrrol ring system, a pyrazole moiety, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde typically involves multi-step organic reactionsCommon reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while reduction would produce a primary alcohol .

Scientific Research Applications

2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde apart from similar compounds is its unique combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-4-oxothieno[2,3-c]pyrrol-5-yl]acetaldehyde

InChI

InChI=1S/C18H18N6O2S/c1-18(2)15-11(16(26)24(18)8-9-25)10-13(27-15)12-4-6-19-17(21-12)22-14-5-7-20-23(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,21,22)

InChI Key

CKMAOPDHHUABQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CC=O)C

Origin of Product

United States

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